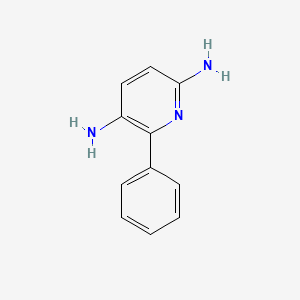

6-Phenylpyridine-2,5-diamine

Description

Structure

3D Structure

Properties

CAS No. |

912772-80-6 |

|---|---|

Molecular Formula |

C11H11N3 |

Molecular Weight |

185.22 g/mol |

IUPAC Name |

6-phenylpyridine-2,5-diamine |

InChI |

InChI=1S/C11H11N3/c12-9-6-7-10(13)14-11(9)8-4-2-1-3-5-8/h1-7H,12H2,(H2,13,14) |

InChI Key |

BHCOVXFUXJEREB-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=C(C=CC(=N2)N)N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CC(=N2)N)N |

Origin of Product |

United States |

Synthetic Methodologies for 6 Phenylpyridine 2,5 Diamine and Analogues

Classical Approaches to Pyridine (B92270) Ring Formation

Traditional methods for constructing the pyridine ring remain relevant for the synthesis of 6-Phenylpyridine-2,5-diamine and its derivatives. These methods often involve condensation reactions and have been refined over the years to improve yields and substrate scope.

Modified Chichibabin Pyridine Syntheses and Variations

The Chichibabin reaction, first reported by Aleksei Chichibabin in 1914, is a well-known method for producing 2-aminopyridine (B139424) derivatives through the reaction of pyridine with sodium amide. wikipedia.org The reaction proceeds via a nucleophilic substitution of a hydride ion. wikipedia.orgucla.edu The mechanism is generally accepted to be an addition-elimination reaction that goes through a σ-adduct intermediate, also known as a Meisenheimer adduct. wikipedia.org

Variations of the Chichibabin synthesis can be used to prepare substituted pyridines. wikipedia.org For instance, the reaction of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia (B1221849) or an ammonia source can yield pyridine rings. wikipedia.org These reactions are often carried out in the gas phase at high temperatures over solid-acid catalysts like alumina or silica. wikipedia.org More recent modifications have explored the use of nitriles as the nitrogen source. wikipedia.org A notable development involves a composite of sodium hydride and an iodide salt, which has been shown to mediate the Chichibabin amination under milder conditions, expanding the scope to include a range of primary alkylamines. ntu.edu.sg

Factors influencing the success and regioselectivity of the Chichibabin reaction include the basicity of the substrate, the presence of substituents on the pyridine ring, and the reaction conditions such as temperature and solvent. wikipedia.org For 3-substituted pyridines, amination typically occurs at the 2- and 6-positions, with the ratio of isomers being influenced by the nature of the substituent. googleapis.com

Cyclocondensation Reactions

Cyclocondensation reactions are a cornerstone of heterocyclic synthesis and provide a versatile route to pyridine derivatives. These reactions involve the formation of a ring system from two or more molecules through a condensation process that results in the elimination of a small molecule like water or ammonia.

The synthesis of diaminopyridines can be achieved through cyclocondensation pathways. For example, 3,4-diaminopyridine can be synthesized by the nitration of 4-(acylamino)pyridines followed by reduction. Another approach involves the hydrogenation of 3-nitro-4-aminopyridine using a palladium on carbon catalyst. chemicalbook.com

Multicomponent reactions, such as the Biginelli and Hantzsch condensations, offer efficient one-pot syntheses of dihydropyridine and dihydropyrimidinone derivatives, which can be precursors to fully aromatized pyridines. researchgate.net The Knorr synthesis, a classic cyclocondensation of 1,3-dicarbonyl compounds with hydrazines, is a fundamental method for preparing pyrazoles, highlighting the general utility of cyclocondensation in forming five- and six-membered heterocycles. nih.gov

Modern Catalytic Strategies for Phenylpyridine and Diamine Synthesis

Contemporary synthetic chemistry has seen a surge in the development and application of catalytic methods. These strategies offer significant advantages in terms of efficiency, selectivity, and functional group tolerance for the synthesis of complex molecules like this compound.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are essential for constructing the this compound scaffold.

The Suzuki-Miyaura coupling is a widely used method for creating C-C bonds between aryl or vinyl halides and boronic acids or esters. nih.gov This reaction has been successfully applied to the synthesis of 2-arylpyridines. claremont.edubeilstein-journals.org The choice of palladium catalyst and ligand is crucial for achieving high yields and suppressing side reactions, such as the formation of phenylated impurities derived from phosphorus ligands. researchgate.netresearchgate.net

For the formation of C-N bonds, the Buchwald-Hartwig amination is the preeminent method. wikipedia.org This palladium-catalyzed reaction couples amines with aryl halides or triflates and has become a fundamental tool in organic synthesis. rug.nl The development of various generations of catalyst systems has expanded the scope of this reaction to include a wide range of amines and aryl coupling partners under increasingly mild conditions. wikipedia.org Practical methods for the Buchwald-Hartwig amination of 2-bromopyridines with volatile amines have been developed, providing an expedient route to secondary and tertiary aminopyridines. nih.govresearchgate.net The reaction mechanism involves oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.orglibretexts.org

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Bond Formed | Key Reactants | Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura Coupling | C-C | Aryl Halide, Boronic Acid/Ester | Palladium complex with phosphine ligands |

| Buchwald-Hartwig Amination | C-N | Aryl Halide, Amine | Palladium complex with electron-rich ligands |

Transition Metal-Catalyzed Hydroamination and Cyclization Pathways

Transition metal-catalyzed hydroamination, the addition of an N-H bond across a C-C multiple bond, is an atom-economical method for synthesizing amines and N-heterocycles. acs.org Both early and late transition metals have been employed as catalysts for this transformation. vtt.finih.gov

Intramolecular hydroamination of aminoalkynes is a particularly effective strategy for the synthesis of five- and six-membered nitrogen heterocycles. acs.org Catalysts based on metals such as palladium, rhodium, and iridium have been shown to be effective for these cyclizations. nih.govacs.org The choice of metal, ligand, and reaction conditions can control the regioselectivity of the addition. acs.org

Copper-catalyzed intramolecular oxidative C-H amidation of N-pyridylenaminones has been reported for the synthesis of imidazo[1,2-a]pyridine derivatives, demonstrating the utility of copper in facilitating cyclization reactions. nih.gov Cation-directed cyclization of aminopyridine-derived imines under phase-transfer catalysis provides an enantioselective route to azaindolines, highlighting the potential for asymmetric synthesis in this area. nih.gov

Oxidative Cyclization Methodologies

Oxidative cyclization is a significant reaction in organic synthesis for the formation of various ring systems. nih.gov These reactions can be facilitated by a range of reagents, from transition metal catalysts to metal-free oxidative systems. nih.govorganic-chemistry.org

An efficient metal-free method for accessing 2- and 3-phenylpyridines involves the oxidative coupling of acetophenones or phenylacetones with 1,3-diaminopropane. rsc.org The reaction is proposed to proceed through the formation of an imine, followed by oxidative C-N bond cleavage, C-C bond formation, and subsequent oxidation to form the pyridine ring. rsc.org

Iodine-mediated oxidative cyclization has emerged as a powerful tool for the formation of pyridine and fused pyridine ring systems under mild conditions. acs.org For example, the reaction of 5-aminopyrazoles with allylic alcohols promoted by BF₃·Et₂O affords pyrazolo[3,4-b]pyridine derivatives. acs.org Similarly, the synthesis of ucla.eduwikipedia.orgmyttex.nettriazolo[4,3-a]pyridines can be achieved through the oxidative cyclization of 2-pyridylhydrazones using N-chlorosuccinimide (NCS). mdpi.com The construction of 2-pyridone derivatives has also been accomplished via the thermal cyclization and dehydrogenation of in situ generated enamides. rsc.org

Electrocatalytic and Photoredox Approaches

Modern synthetic chemistry has increasingly turned to electrocatalytic and photoredox methods to forge chemical bonds under mild conditions. These approaches are rooted in the principles of photoinduced electron transfer (PET), which can activate simple and readily available starting materials through single-electron transfer pathways to create reactive open-shell intermediates. sigmaaldrich.com

Photoredox catalysis , in particular, offers a powerful strategy for forming C–N bonds. nih.gov In these transformations, a photocatalyst, often a ruthenium or iridium complex like [Ru(bpy)₃]²⁺, absorbs visible light and becomes a potent oxidant or reductant in its excited state. acs.orgacs.org This excited catalyst can then engage with organic substrates in one of two ways:

Oxidative Quenching Cycle : The excited photocatalyst accepts an electron from a donor molecule, such as a tertiary amine, which acts as a reductive quencher. acs.org

Reductive Quenching Cycle : The excited photocatalyst donates an electron to an acceptor molecule, which serves as an oxidative quencher. acs.org

For the synthesis of amine-containing structures, an oxidative quenching pathway is common. For instance, an N-arylamine can be oxidized by the excited photocatalyst to generate a radical cation. Subsequent deprotonation by a weak base can yield an α-amino radical, a key intermediate for forming new bonds. acs.org This general protocol is applicable to a wide range of arenes and heteroarenes. acs.org

Electrocatalysis provides another avenue for driving these reactions. Molecular catalysts, such as cobalt–polypyridine diamine complexes, have been shown to be effective in electrocatalytic processes like CO₂ reduction. mdpi.com While not directly a C-N bond-forming reaction, this research demonstrates the principle of using pyridine-amine ligand scaffolds in combination with transition metals to mediate complex electrochemical transformations. mdpi.comdigitellinc.com Such principles could be adapted for the synthesis of complex amines.

Strategic Introduction of Amine Functionalities

A critical phase in the synthesis of this compound is the introduction of the two amine groups onto the phenylpyridine scaffold. This is typically achieved in the final stages of the synthesis through well-established functional group interconversions.

Reduction of Nitro Precursors to Diamines

The most common and reliable method for installing aromatic amine groups is through the reduction of nitro group precursors. This strategy involves the initial synthesis of a 6-phenyl-2,5-dinitropyridine or a related nitro-substituted intermediate, followed by a reduction step to yield the target diamine. A variety of reagents and catalytic systems are effective for this transformation. organic-chemistry.org

A general laboratory procedure involves suspending the dinitro compound in a solvent like methanol, adding a palladium on carbon (Pd/C) catalyst, and then introducing a reducing agent such as hydrazine monohydrate. mdpi.com The reaction progress is monitored, and upon completion, the catalyst is filtered off to yield the diamine product. mdpi.com This method is highly efficient for converting aromatic nitro compounds to their corresponding amines.

The following table summarizes various catalytic systems and reagents used for the reduction of aromatic nitro compounds.

| Catalyst / Reagent | Reducing Agent | Key Features |

| Pd/C | Hydrazine Monohydrate | Common, efficient laboratory method for complete reduction. mdpi.com |

| Pd/C | Triethylsilane or H₂ | Allows for very low palladium loading; catalyst can be recycled. organic-chemistry.org |

| Iron-based catalyst | Formic Acid | A base-free transfer hydrogenation method that tolerates many functional groups. organic-chemistry.org |

| Tetrahydroxydiboron | (none) | A metal-free reduction method that proceeds under mild conditions in water. organic-chemistry.org |

| KBH₄ and I₂ | (In situ generated BI₃) | Effective for a wide range of nitroarenes, including challenging substrates. organic-chemistry.org |

| HSiCl₃ and tertiary amine | (none) | A mild, metal-free reduction applicable to both aromatic and aliphatic nitro groups. organic-chemistry.org |

Direct Amination Reactions

Direct amination represents a more atom-economical approach to installing amine functionalities, potentially reducing the number of synthetic steps. One such advanced method is the catalytic direct amination of alcohols using ammonia via a "hydrogen shuttling" mechanism. d-nb.info This process has been successfully applied to convert diols derived from renewable resources, such as 5-hydroxymethylfurfural (5-HMF), into diamines like 2,5-bis(aminomethyl)furan (BAMF). d-nb.inforesearchgate.net

In this type of reaction, a catalyst facilitates the temporary oxidation of an alcohol to an aldehyde or ketone, which then reacts with ammonia to form an imine. The imine is subsequently reduced in situ to the amine, with the catalyst being regenerated in the process. d-nb.info Applying this strategy to a suitable dihydroxy-phenylpyridine precursor could provide a direct route to this compound.

Regioselective and Stereoselective Synthesis Considerations

The synthesis of a specifically substituted compound like this compound requires precise control over the placement of functional groups on the pyridine ring, a concept known as regioselectivity. The stereochemistry of the final product is not a factor as the molecule is achiral.

The construction of the core pyridine ring itself is a key step where regiochemistry is established. One effective strategy involves the ring transformation of other heterocyclic precursors. For example, a regioselective synthesis of 2,6-diarylpyridines has been demonstrated through the base-catalyzed reaction of suitably functionalized 2H-pyran-2-ones with benzamide. rsc.org The specific substitution pattern on the starting pyran-2-one dictates the final arrangement of substituents on the resulting pyridine. rsc.org

Derivatization Strategies and Functionalization of 6 Phenylpyridine 2,5 Diamine

N-Substitution Reactions of the Amine Groups

The presence of two primary amino moieties at the C2 and C5 positions of the pyridine (B92270) ring allows for extensive functionalization through N-substitution reactions. These reactions are fundamental for modulating the molecule's properties by introducing various organic functional groups.

The nucleophilic nature of the amino groups facilitates their reaction with acylating agents to form stable amide, urea (B33335), and thiourea (B124793) linkages. These derivatives are of significant interest due to the hydrogen-bonding capabilities of the urea functionality, which is a key feature in many biologically active compounds and supramolecular assemblies. nih.gov

Amides: Acylation of 6-Phenylpyridine-2,5-diamine can be readily achieved by reacting it with acyl chlorides or acid anhydrides in the presence of a base. Depending on the stoichiometry of the acylating agent, either mono- or di-acylated products can be selectively synthesized. This reaction transforms the basic amino groups into neutral amide functionalities.

Ureas: The synthesis of urea derivatives typically involves the reaction of the diamine with isocyanates. nih.gov The reaction proceeds via nucleophilic addition of the amine to the electrophilic carbon of the isocyanate. This method is highly efficient for creating both symmetrical and unsymmetrical ureas. Alternatively, reagents like phosgene (B1210022) or its equivalents can be used, often proceeding through an isocyanate intermediate. nih.govresearchgate.net

Thioureas: Analogous to urea formation, thioureas are prepared by reacting the diamine with isothiocyanates. The resulting thiourea derivatives have distinct electronic and coordination properties compared to their urea counterparts and are valuable ligands in coordination chemistry.

Table 1: N-Substitution Reactions of this compound

| Derivative Type | Reagent | Typical Conditions | Resulting Linkage |

| Amide | Acyl Chloride (R-COCl) | Aprotic solvent, base (e.g., pyridine, triethylamine) | -NH-CO-R |

| Urea | Isocyanate (R-NCO) | Aprotic solvent (e.g., THF, CH₂Cl₂) | -NH-CO-NH-R |

| Thiourea | Isothiocyanate (R-NCS) | Aprotic solvent (e.g., DMF, ethanol) | -NH-CS-NH-R |

Direct alkylation or arylation of the amino groups provides a pathway to secondary or tertiary amines, further diversifying the molecular structure.

Alkylation: N-alkylation can be performed using alkyl halides. However, this method can sometimes lead to over-alkylation, yielding a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. A more controlled approach is reductive amination, which involves the reaction of the diamine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium borohydride) to yield the corresponding secondary or tertiary amines.

Arylation: The introduction of aryl groups onto the amino nitrogens is commonly achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This powerful method allows for the formation of C-N bonds by coupling the diamine with aryl halides or triflates, offering a versatile route to N-aryl derivatives. Research on related aminopyridines has demonstrated that N-arylation can be a novel and simple methodology for creating diaryl amino pyridine structures. researchgate.net

Ring-Substituted Derivatives of this compound

Functionalization is not limited to the amino groups; the pyridine and phenyl rings can also be modified through various aromatic substitution reactions.

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic rings. masterorganicchemistry.commsu.edu The outcome of such reactions on this compound is dictated by the directing effects of the existing substituents.

On the Pyridine Ring: The pyridine ring is inherently electron-deficient and generally less reactive towards electrophiles than benzene (B151609). wikipedia.orguoanbar.edu.iq However, the two powerful electron-donating amino groups at the C2 and C5 positions strongly activate the ring towards electrophilic attack. These groups are ortho, para-directing. Consequently, electrophilic substitution is expected to occur preferentially at the C3 and C4 positions, which are ortho and para to the activating amino groups. Reactions such as nitration, halogenation, and sulfonation can be carried out, though conditions must be carefully controlled to avoid side reactions involving the amine groups. msu.edu

On the Phenyl Ring: The phenyl group at the C6 position behaves like a typical substituted benzene ring. It is activated by the electron-donating effect of the pyridine ring to which it is attached. Electrophilic substitution will occur at the ortho and para positions of the phenyl ring, guided by standard regioselectivity rules.

Directed ortho-metalation (DoM) is a powerful strategy for achieving regioselective functionalization of aromatic rings that might be difficult to achieve through classical SEAr reactions. wikipedia.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at an adjacent position. wikipedia.orgorganic-chemistry.org

In this compound, several atoms can act as DMGs:

Amino Groups: The amino groups (or their protected forms, such as amides or carbamates) are effective DMGs. harvard.edu They can direct lithiation to the adjacent C3 and C4 positions of the pyridine ring.

Pyridine Nitrogen: The nitrogen atom of the pyridine ring itself is a Lewis basic site that can direct C-H activation. harvard.edubaranlab.org This has been shown to be effective in directing the functionalization of adjacent C-H bonds. In the case of this compound, the pyridine nitrogen is well-positioned to direct metalation at the ortho position of the C6-phenyl substituent. scispace.com

Following metalation, the resulting aryllithium or related organometallic intermediate can be quenched with a wide variety of electrophiles (e.g., CO₂, alkyl halides, aldehydes, silyl (B83357) chlorides), introducing a diverse range of functional groups with high regioselectivity. baranlab.org

Polymerization Pathways Utilizing this compound Monomers

The difunctional nature of this compound makes it an excellent candidate as a monomer for step-growth polymerization. The resulting polymers, incorporating the rigid and stable phenylpyridine backbone, are expected to exhibit high thermal stability and unique optoelectronic properties, analogous to high-performance polymers like aramids.

Polyamides: Polycondensation of this compound with diacyl chlorides (e.g., terephthaloyl chloride, isophthaloyl chloride) would yield polyamides. The rigid structure of the monomer is expected to produce polymers with high strength and thermal resistance.

Polyimides: Reaction with aromatic dianhydrides (e.g., pyromellitic dianhydride) would first form a poly(amic acid) precursor, which can then be thermally or chemically cyclized to produce highly stable polyimides. These materials are known for their exceptional thermal stability, chemical resistance, and dielectric properties.

Polyureas: The reaction of the diamine monomer with diisocyanates would result in the formation of polyureas. The urea linkages provide strong hydrogen bonding, leading to materials with high tensile strength and elasticity.

Conducting Polymers: The conjugated system of the phenylpyridine core suggests that polymers derived from this monomer could have interesting electronic properties. Oxidative polymerization, similar to that of aniline (B41778) or p-phenylenediamine (B122844), could potentially lead to conductive or semi-conductive materials. researchgate.net

Table 2: Potential Polymerization Pathways for this compound

| Polymer Type | Co-monomer | Polymerization Method | Key Linkage |

| Polyamide | Diacyl Chloride | Polycondensation | Amide (-CO-NH-) |

| Polyimide | Dianhydride | Polycondensation, followed by cyclization | Imide |

| Polyurea | Diisocyanate | Polyaddition | Urea (-NH-CO-NH-) |

| Conducting Polymer | (Self-polymerization) | Oxidative Polymerization | Varied C-N/C-C linkages |

Polycondensation Reactions (e.g., Polyimides, Polyamides)

Polycondensation is a primary strategy for integrating this compound into high-performance polymers like polyimides and polyamides. In these step-growth polymerization reactions, the diamine acts as a monomer, reacting with comonomers such as dianhydrides or diacid chlorides to form the repeating units of the polymer chain.

Polyimides: Aromatic polyimides are renowned for their exceptional thermal stability, chemical resistance, and mechanical strength. tandfonline.comsemanticscholar.orgconsensus.app The synthesis of polyimides from this compound would typically involve a two-step process. First, the diamine undergoes a polycondensation reaction with an aromatic tetracarboxylic dianhydride (e.g., PMDA, 6FDA) in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc) to form a high-molecular-weight poly(amic acid) (PAA) precursor. tandfonline.comresearchgate.net This soluble precursor can then be processed into films or fibers. The second step involves thermal or chemical imidization, where the PAA is heated or treated with dehydrating agents to form the final, robust polyimide structure. tandfonline.commdpi.com The incorporation of the pyridine moiety is known to enhance the solubility and thermal characteristics of the resulting polyimides. researchgate.net

Polyamides: Similarly, this compound can be used to synthesize aromatic polyamides, which also exhibit high thermal stability and mechanical strength. tandfonline.comresearchgate.net The polymerization is typically achieved through the reaction of the diamine with an aromatic dicarboxylic acid or, more commonly, its more reactive derivative, a diacyl chloride (e.g., terephthaloyl chloride or isophthaloyl chloride). nih.govlibretexts.org These reactions are often carried out via low-temperature solution polycondensation. nih.gov The properties of the resulting pyridine-containing polyamides, such as solubility and thermal behavior, are influenced by the structure of both the diamine and the diacid component. tandfonline.comresearchgate.net

| Polymer Type | Comonomer Example | Typical Reaction Method | Key Properties of Pyridine-Containing Polymers |

| Polyimide | Pyromellitic dianhydride (PMDA) | Two-step (Poly(amic acid) formation followed by imidization) | High thermal stability, good mechanical properties, improved solubility. tandfonline.comsemanticscholar.orgresearchgate.net |

| Polyimide | 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA) | One-step or Two-step Polycondensation | Excellent thermal resistance, good film-forming capability. tandfonline.comsemanticscholar.org |

| Polyamide | Terephthaloyl chloride | Low-temperature solution polycondensation | High strength, thermal stability, organo-solubility. tandfonline.comresearchgate.net |

| Polyamide | Isophthaloyl chloride | Direct polycondensation (Yamazaki reaction) | Good solubility in aprotic solvents, amorphous nature. tandfonline.comnih.gov |

Step-Growth Polymerization for Advanced Materials

Step-growth polymerization is the fundamental mechanism underlying the polycondensation reactions described above. It involves a stepwise reaction between the functional groups of monomers, oligomers, and polymers. wikipedia.orgfiveable.me Unlike chain-growth polymerization, the molecular weight in step-growth processes increases slowly until high conversion rates are achieved. fiveable.mecozum.info.tr

For this compound, its bifunctional nature makes it an ideal A-A type monomer for step-growth polymerization with a complementary B-B type monomer, such as a dicarboxylic acid or dianhydride. libretexts.orgbhu.ac.in The resulting polymers, including polyamides and polyimides, are considered advanced materials due to their high-performance characteristics.

The introduction of the rigid, aromatic phenylpyridine unit into the polymer backbone via step-growth polymerization is a key strategy for developing materials with:

High Thermal Stability: The aromatic nature of the monomer contributes to high glass transition temperatures (Tg) and decomposition temperatures. tandfonline.comsemanticscholar.org

Improved Solubility: The pyridine ring can enhance solubility in organic solvents compared to their all-benzene analogs, which aids in processing. researchgate.netresearchgate.net

Excellent Mechanical Properties: The rigidity of the polymer chains leads to high tensile strength and modulus. tandfonline.comconsensus.app

These properties make the resulting polymers suitable for applications in demanding fields like aerospace, electronics, and as materials for membranes and advanced composites. semanticscholar.orgmdpi.com

Heterocyclic Annulation via Diamine Functionality (e.g., Benzimidazole Formation)

The ortho-like positioning of the two amino groups on the pyridine ring in this compound allows it to undergo heterocyclic annulation reactions, which are crucial for synthesizing more complex, fused-ring systems. This reactivity is analogous to that of o-phenylenediamines, which are common precursors for benzimidazoles. semanticscholar.orgmdpi.com

A prominent example of this functionalization is the formation of an imidazo[4,5-b]pyridine ring, the pyridine analog of benzimidazole. This reaction typically involves the condensation of the diamine with a carbonyl compound, most commonly an aldehyde or a carboxylic acid (or its derivative). semanticscholar.orgnih.gov

When reacted with an aldehyde, the diamine first forms a Schiff base with one amino group, which then undergoes intramolecular cyclization via nucleophilic attack by the second amino group, followed by aromatization (often through oxidation) to yield the 2-substituted imidazo[4,5-b]pyridine derivative. nih.govnih.gov The reaction can often be promoted by acid or metal catalysts. nih.gov

This annulation strategy serves as a powerful tool for derivatization, transforming the simple diamine into a more complex heterocyclic structure with distinct chemical and biological properties. The resulting phenyl-substituted imidazo[4,5-b]pyridine core is a valuable scaffold in medicinal chemistry and materials science.

| Reagent | Resulting Heterocycle | Typical Conditions |

| Aldehyde (R-CHO) | 2-Substituted-phenyl-imidazo[4,5-b]pyridine | Acid or metal catalysis, oxidative conditions. semanticscholar.orgnih.gov |

| Carboxylic Acid (R-COOH) | 2-Substituted-phenyl-imidazo[4,5-b]pyridine | High temperatures (e.g., in polyphosphoric acid) or with condensing agents. semanticscholar.orgmdpi.com |

Coordination Chemistry and Ligand Design with 6 Phenylpyridine 2,5 Diamine

Chelation Modes and Ligand Properties

The strategic placement of nitrogen donor atoms within the 6-Phenylpyridine-2,5-diamine framework dictates its chelation behavior. The pyridine (B92270) nitrogen, being a relatively soft donor, and the amino groups, acting as harder donors, provide multiple potential binding sites for a variety of transition metals.

The most direct coordination mode for this compound involves the pyridine nitrogen and the adjacent amino group at the 2-position, forming a stable five-membered chelate ring with a metal center. This N,N-bidentate chelation is a common motif in coordination chemistry, providing a rigid and predictable geometry. The second amino group at the 5-position remains available for further functionalization or can participate in intermolecular interactions such as hydrogen bonding, which can influence the crystal packing and supramolecular assembly of the complexes. cmu.edu The coordination of the amino functionality is not always guaranteed, as its involvement depends on the specific metal, anion, and crystallization conditions. cmu.edu

Interactive Table: Common Coordination Geometries with Bidentate Pyridine-Amine Ligands

| Metal Ion | Coordination Number | Typical Geometry | Example Complex Type |

|---|---|---|---|

| Cu(II) | 4 or 6 | Square Planar or Octahedral | [Cu(L)2]2+ |

| Ni(II) | 4 or 6 | Square Planar or Octahedral | [Ni(L)2]2+ |

| Pd(II) | 4 | Square Planar | [Pd(L)Cl2] |

| Pt(II) | 4 | Square Planar | [Pt(L)Cl2] |

| Ru(II) | 6 | Octahedral | [Ru(L)2(bpy)]2+ |

L represents a generic N,N-bidentate pyridine-amine ligand.

The true versatility of this compound lies in its potential as a scaffold for constructing more complex polydentate ligands. The two amino groups are nucleophilic sites that can be readily modified through reactions like condensation with aldehydes or ketones to form Schiff bases, or acylation with acid chlorides to form amides. mdpi.comnih.gov This allows for the "growth" of the ligand, incorporating additional donor arms to increase its denticity from bidentate to tridentate, tetradentate, or higher. For instance, reaction with pyridine-2-carboxaldehyde could yield a tridentate N,N,N-donor ligand. These multidentate ligands are of significant interest as they can form highly stable complexes with transition metals, often enforcing specific coordination geometries. mdpi.comresearchgate.net

Electronic Structure and Bonding in Metal Complexes

The electronic properties of metal complexes derived from this compound are governed by the intricate interplay between the metal d-orbitals and the ligand's molecular orbitals. Spectroscopic techniques and electrochemical studies are essential tools for probing these interactions.

The coordination of this compound to a metal center induces significant changes in its spectroscopic properties, which can be monitored to understand the nature of the metal-ligand bond.

UV-Visible Spectroscopy: The electronic absorption spectra of the free ligand are typically dominated by high-energy π–π* transitions within the pyridine and phenyl rings. researchgate.netresearchgate.net Upon complexation, new absorption bands often appear at lower energies (in the visible region). These are generally assigned to metal-to-ligand charge transfer (MLCT) transitions, where an electron is excited from a metal-based d-orbital to a ligand-based π* orbital. osti.govchemrxiv.org The energy and intensity of these MLCT bands provide direct information about the electronic communication between the metal and the ligand. mdpi.com

NMR Spectroscopy: In ¹H NMR spectra, the coordination of the ligand to a metal causes noticeable shifts in the resonances of the pyridine and phenyl protons. Protons closest to the metal center typically experience the most significant changes. nih.govmdpi.com For diamagnetic complexes, these coordination shifts can provide insights into the solution-state structure of the complex. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is useful for observing changes in the vibrational modes of the amino groups upon coordination. The N-H stretching frequencies are sensitive to the coordination environment and can shift to lower wavenumbers upon binding to a metal center, indicating a weakening of the N-H bond. kpi.ua

Interactive Table: Representative Spectroscopic Data for Related Pyridine-Diamine Metal Complexes

| Complex Type | Technique | Key Feature | Typical Range/Shift | Reference |

|---|---|---|---|---|

| [Ru(bpy)2(L)]2+ | UV-Vis | MLCT Band | 450-550 nm | chemrxiv.org |

| [Ir(ppy)2(L)]+ | Emission | Phosphorescence | 500-600 nm | chemrxiv.org |

| [Zn(L)2]2+ | ¹H NMR | Pyridine-H6 Shift | Δδ = 0.5-1.5 ppm | mdpi.comnih.gov |

L represents a generic pyridine-diamine ligand.

The electronic environment of the metal center can be systematically tuned by modifying the this compound ligand. Introducing electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., nitro, trifluoromethyl) onto the phenyl ring or the pyridine backbone alters the ligand's electron density. researchgate.net This, in turn, influences the properties of the metal center.

An electron-donating group on the ligand increases the electron density on the metal, making it easier to oxidize (i.e., shifting its redox potential to a more negative value). nsf.gov Conversely, an electron-withdrawing group makes the metal more difficult to oxidize (a more positive redox potential). nsf.govresearchgate.net This ability to fine-tune redox potentials is crucial for applications in catalysis and electron transfer processes. nih.govnih.govdntb.gov.ua This tuning capability can span a significant range; for example, in related cobalt complexes, redox potentials have been shifted by more than 0.5 V by varying ligand substituents while maintaining reversible multi-electron behavior. nsf.gov

Interactive Table: Effect of Ligand Substitution on Metal Redox Potential in Analogous Systems

| Ligand System | Substituent (R) | Effect on Ligand | Impact on Metal Redox Potential (Mn+/M(n+1)+) |

|---|---|---|---|

| [Fe(R-bpy)3]2+ | -NH2 | Electron-Donating | Shifts to more negative values |

| [Fe(R-bpy)3]2+ | -H | Neutral | Reference potential |

| [Fe(R-bpy)3]2+ | -Cl | Electron-Withdrawing | Shifts to more positive values |

Data generalized from principles discussed in sources. researchgate.netnih.gov

Role as Ancillary and Cyclometalated Ligands in Catalysis

In the field of homogeneous catalysis, ligands play a critical role in controlling the activity and selectivity of a transition metal catalyst. This compound and its derivatives can function in two distinct capacities: as ancillary ligands or as cyclometalated ligands.

As an ancillary (or spectator) ligand , the molecule coordinates to the metal center and remains intact throughout the catalytic cycle. Its purpose is to modify the steric and electronic properties of the catalyst, thereby influencing substrate binding, reaction rates, and product selectivity. nih.govresearchgate.net The diamine functionality offers a platform to introduce bulky groups that can create a specific steric pocket around the metal, favoring the formation of a particular product. researchgate.net

More compelling is its potential to act as a cyclometalated ligand . In this role, an ortho C-H bond on the phenyl ring is activated by the metal center, leading to the formation of a direct metal-carbon bond. This process, known as cyclometalation, transforms the ligand into an anionic C^N^N tridentate pincer ligand. osti.govresearchgate.net Such cyclometalated complexes, particularly with metals like nickel, palladium, and iridium, are known to be robust and are often highly active catalysts for a range of C-C and C-N cross-coupling reactions. osti.govresearchgate.net The resulting rigid pincer structure enhances the stability of the catalyst and can provide precise control over the catalytic process.

Design Principles for Catalytically Active Complexes

The design of catalytically active complexes using this compound and related pyridinediamine ligands is governed by several key principles aimed at optimizing the metal center's reactivity. The introduction of a pyridine moiety into a ligand skeleton is known to affect both the thermodynamic properties and the coordination kinetics of the resulting metal complexes. unimi.itcnr.it

Steric and Electronic Tuning: The phenyl group at the 6-position provides a powerful tool for steric tuning. This bulky group can create a protected coordination pocket around the metal center, which can prevent catalyst deactivation pathways such as dimerization and promote selective substrate binding. Electronically, the pyridine ring acts as a π-acceptor, while the amino groups are σ-donors. This combination modulates the electron density at the metal center, which is crucial for its catalytic activity. The electronic properties can be further fine-tuned by introducing substituents on the phenyl ring or the amine nitrogens.

Chelate Effect and Rigidity: The tridentate nature of the ligand leads to the formation of stable five-membered chelate rings upon coordination to a metal. This chelate effect significantly enhances the thermodynamic stability of the complex. The inherent rigidity of the pyridine backbone, further reinforced by the phenyl group, helps to maintain a well-defined and predictable coordination geometry throughout a catalytic cycle. unimi.it This rigidity is advantageous for stereoselective transformations where the ligand framework dictates the spatial arrangement of reactants. unimi.it

Hemilability: The amine donors in the this compound scaffold can exhibit hemilability. This means that one of the amine arms can reversibly dissociate from the metal center, opening up a coordination site for substrate binding or activation. This "on-off" coordination is a critical design element for many catalytic processes, providing a mechanism to balance complex stability with the need for vacant coordination sites during the catalytic cycle.

Stabilization of Reactive Intermediates: The strong σ-donating character of the diamine portion of the ligand, coupled with the π-accepting pyridine, helps to stabilize metal centers in various oxidation states. This is particularly important in catalytic cycles that involve redox processes, such as oxidative addition and reductive elimination. The ligand framework can support the high or low oxidation state intermediates that are often key to catalytic turnover.

The following table summarizes design considerations for creating catalytically active complexes with pyridinediamine-type ligands.

| Design Principle | Consequence for Catalysis | Example Application |

| Steric Hindrance | Controls substrate access, prevents catalyst dimerization, enhances selectivity. | Shape-selective olefin polymerization, cross-coupling reactions. |

| Electronic Modulation | Tunes metal center's redox potential and Lewis acidity, affecting reaction rates. | Oxidation catalysis, C-H activation. nih.gov |

| Ligand Rigidity | Enforces a specific coordination geometry, enables stereocontrol. unimi.it | Asymmetric hydrogenation, hydrosilylation. |

| Hemilability | Creates transient vacant coordination sites for substrate activation. | Hydroamination, polymerization. mdpi.com |

Mechanistic Aspects of Catalytic Cycles Involving Pyridine Diamine Ligands

Catalytic cycles involving metal complexes of pyridine diamine ligands are characterized by a sequence of fundamental organometallic steps. The specific ligand structure profoundly influences the kinetics and thermodynamics of each step. While detailed mechanistic studies on complexes of this compound itself are not widely reported, the behavior of analogous pyridine-based ligands provides a strong basis for understanding the likely mechanistic pathways. nih.gov

A generalized catalytic cycle, such as a cross-coupling reaction, typically involves the following key stages where the ligand plays a critical role:

Oxidative Addition: The cycle often begins with the oxidative addition of a substrate (e.g., an aryl halide) to a low-valent metal center (e.g., Pd(0) or Ni(0)). The electron-donating amino groups of the this compound ligand help to stabilize the resulting higher-valent metal species (e.g., Pd(II) or Ni(II)). The rate of this step, which is often rate-determining, is sensitive to the electron density at the metal. nih.govillinois.edu

Transmetalation (in cross-coupling): In reactions like Suzuki or Negishi coupling, a second substrate, typically an organometallic reagent, transfers its organic group to the metal center. The steric bulk of the phenyl group on the ligand can influence the approach and efficiency of this step.

Reductive Elimination: This is the final, product-forming step where the two coupled organic fragments are eliminated from the metal center, regenerating the low-valent catalyst. The ligand's steric and electronic properties must be balanced to facilitate this step without promoting undesired side reactions like β-hydride elimination. illinois.edu The rigidity of the pyridine-diamine framework can help to hold the organic groups in a cis-orientation, which is required for concerted reductive elimination.

Supramolecular Coordination Assemblies

Beyond single-site catalysis, this compound is a valuable building block for the construction of supramolecular coordination assemblies. mdpi.com These are large, ordered structures formed through the spontaneous self-assembly of molecular components via coordination bonds. pku.edu.cnnih.gov The directional nature of metal-ligand bonding, combined with the specific geometry of the ligand, allows for the rational design of complex architectures such as discrete metallacages, metallacycles, or infinite coordination polymers (also known as metal-organic frameworks, or MOFs). nih.govmdpi.com

The this compound ligand possesses distinct features for supramolecular construction. The pyridine nitrogen provides a well-defined coordination vector, while the two amino groups can also participate in coordination or, crucially, act as hydrogen bond donors. nih.gov The phenyl group can engage in π-π stacking interactions, adding another layer of control over the final assembled structure. mdpi.com

Directed Self-Assembly of Higher-Order Structures

Directed self-assembly is a powerful strategy that uses geometrically well-defined building blocks to create specific, predetermined supramolecular structures. nih.govmdpi.com The principle relies on the predictable coordination preferences of metal ions (e.g., square planar, tetrahedral, octahedral) and the specific angles between the binding sites of the organic ligand. rsc.org

When this compound acts as a linker, its structure can be simplified to a "T-shaped" or angular building block. By combining this ligand with appropriate metal ions or metal clusters that serve as nodes, a variety of network topologies can be achieved. For example, reaction with a metal ion that prefers a linear or 180° coordination geometry could lead to the formation of one-dimensional polymeric chains. rsc.org Conversely, combining it with metal corners that provide 90° or 120° angles could result in the self-assembly of discrete two-dimensional metallacycles or three-dimensional polyhedra. rsc.org

The formation of these higher-order structures is often a thermodynamically controlled process, leading to the most stable assembly. The phenyl group can play a templating role, with its steric requirements influencing the packing of the assemblies in the solid state. Furthermore, the amino groups are key participants in forming robust hydrogen-bonding networks, which can link individual coordination complexes or polymers into extended 2D or 3D arrays. nih.gov

The table below illustrates how the interplay between ligand geometry and metal coordination preference dictates the final supramolecular architecture.

| Ligand Geometry | Metal Coordination Preference | Resulting Supramolecular Structure |

| Angular (e.g., 120°) | Linear (e.g., Ag(I)) | 1D Zig-zag or Helical Chains |

| Angular (e.g., 120°) | Square Planar (e.g., Pt(II), Pd(II)) | Discrete Metallacycles (e.g., hexagons) |

| Bridging | Octahedral (e.g., Zn(II), Co(II)) | 2D or 3D Metal-Organic Frameworks |

Host-Guest Interactions and Cavity Design

A primary motivation for constructing discrete supramolecular assemblies is the creation of well-defined molecular containers or cavities. nih.gov These cavities can encapsulate smaller "guest" molecules, leading to applications in molecular recognition, sensing, separation, and catalysis. mdpi.comrsc.org The design of these host-guest systems depends critically on the size, shape, and chemical nature of the cavity. researchgate.net

Supramolecular cages assembled from this compound and metal corners would possess an interior cavity whose properties are defined by the components. The phenyl groups of the ligand would likely orient towards the cavity, creating a relatively nonpolar, aromatic-rich interior. Such a hydrophobic pocket would be suitable for binding nonpolar or aromatic guest molecules in aqueous or polar solvents. oiccpress.com

The design principles for these cavities include:

Size and Shape Complementarity: The size of the cavity, determined by the length of the ligand and the size of the metal corner, must match the dimensions of the intended guest molecule for stable complexation. mdpi.com

Chemical Complementarity: The interior surface of the host cavity should have favorable non-covalent interactions with the guest. For a cavity lined with the phenyl groups of the ligand, this would involve π-π stacking and hydrophobic interactions.

Portal Size: The openings or "portals" of the cage must be large enough to allow the guest to enter and exit, but small enough to ensure stable encapsulation. The kinetics of guest binding and release can be tuned by modifying the steric bulk around these portals.

The ability to functionalize the this compound ligand, for instance, by adding substituents to the phenyl ring, provides a direct route to modifying the cavity's properties. This allows for the rational design of hosts with high selectivity for specific guests, a key goal in the field of supramolecular chemistry. mdpi.com

Advanced Spectroscopic and Diffraction Based Characterization Methodologies

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups and molecular vibrations within a molecule.

The FT-IR spectrum of 6-Phenylpyridine-2,5-diamine is expected to show characteristic absorption bands for the N-H stretching of the primary amine groups, C-N stretching, and aromatic C-H and C=C stretching vibrations. Based on data for p-phenylenediamine (B122844) (PPD), the N-H stretching vibrations would likely appear as two sharp bands in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the aromatic rings would be observed in the 1400-1600 cm⁻¹ region. The N-H bending vibrations are anticipated around 1600 cm⁻¹.

Predicted FT-IR Data for this compound:

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H Stretching (asymmetric and symmetric) | 3300 - 3500 |

| Aromatic C-H Stretching | 3000 - 3100 |

| N-H Bending | 1580 - 1650 |

| Aromatic C=C and C=N Stretching | 1400 - 1600 |

| C-N Stretching | 1250 - 1350 |

Raman spectroscopy, being complementary to FT-IR, would also be valuable for the characterization of this compound. It is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations, especially the ring breathing modes of both the phenyl and pyridine (B92270) rings, are expected to give strong signals in the Raman spectrum. The symmetric N-H stretching vibration would also be Raman active.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a cornerstone analytical technique for the characterization of "this compound," providing critical information on its molecular weight, elemental composition, purity, and structural integrity. Through various MS-based methodologies, researchers can confirm the identity and elucidate the structure of the synthesized compound with high confidence.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous confirmation of the elemental composition of "this compound." Unlike nominal mass instruments, HRMS analyzers like Time-of-Flight (TOF) or Orbitrap can measure mass-to-charge ratios (m/z) with exceptional accuracy, typically to within 5 parts per million (ppm). This precision allows for the calculation of a unique elemental formula from the measured exact mass.

In the analysis of "this compound" (C₁₁H₁₁N₃), HRMS is used to distinguish its molecular ion from other potential isobaric species that might have the same nominal mass but different elemental compositions. The technique provides strong evidence of successful synthesis by matching the experimentally measured mass to the theoretically calculated mass. This high degree of accuracy is crucial for publications and patent applications where definitive structural proof is required. While HRMS has been widely adopted for analyzing complex matrices mdpi.com, its application in identifying novel transformation products of related p-phenylenediamine (PPD) derivatives highlights its power in targeted and non-targeted screening approaches. d-nb.info

Table 1: Illustrative HRMS Data for this compound This table presents hypothetical data for illustrative purposes.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₁₁N₃ |

| Ion Type | [M+H]⁺ |

| Calculated Exact Mass | 186.1026 |

| Measured Exact Mass | 186.1024 |

| Mass Error | -1.1 ppm |

| Instrumentation | ESI-QTOF |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It is routinely employed to assess the purity of "this compound" and to confirm its identity in complex mixtures or as a final product.

The LC component separates the target compound from starting materials, byproducts, or degradation products based on their differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase. nih.gov The eluent is then introduced into the mass spectrometer, which serves as a highly selective and sensitive detector. The mass spectrometer provides two key pieces of information: the retention time from the chromatogram and the mass-to-charge ratio from the mass spectrum. The combination of a specific retention time and the correct m/z for the molecular ion (e.g., [M+H]⁺) provides a high degree of confidence in the compound's identity and purity. This approach is widely used for the analysis of related PPD-quinone contaminants in environmental samples. d-nb.infoshimadzu.com

Table 2: Representative LC-MS Method Parameters and Expected Results This table presents hypothetical data for illustrative purposes.

| Parameter | Description |

|---|---|

| LC System | UPLC/HPLC System |

| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| MS Detector | Single Quadrupole or Triple Quadrupole |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Expected Retention Time | ~3.5 min (Gradient Dependant) |

| Expected m/z Detected | 186.1 [M+H]⁺ |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) is a critical tool for the structural elucidation of "this compound." This technique involves multiple stages of mass analysis, typically by selecting a precursor ion (e.g., the molecular ion, [M+H]⁺) and subjecting it to fragmentation through collision-induced dissociation (CAD). The resulting product ions are then analyzed to reveal information about the molecule's structure. nih.gov

The fragmentation pattern serves as a structural fingerprint. For "this compound," characteristic fragmentation pathways would likely involve the loss of ammonia (B1221849) (NH₃) from the amino groups, cleavage of the C-N bonds, or dissociation of the phenyl ring from the pyridine core. By analyzing these fragments, the connectivity of the atoms within the molecule can be pieced together, providing definitive structural confirmation. This detailed analysis is crucial for distinguishing between isomers, which would have identical molecular weights but different fragmentation patterns.

Table 3: Plausible MS/MS Fragmentation Pattern for [C₁₁H₁₁N₃+H]⁺ This table presents hypothetical data for illustrative purposes.

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 186.1 | 169.1 | NH₃ | Ion resulting from loss of ammonia |

| 186.1 | 109.1 | C₆H₅N | Phenylnitrene loss |

| 186.1 | 77.1 | C₅H₄N₃ | Pyridine-diamine radical loss |

X-ray Diffraction (XRD) and Crystallography

X-ray diffraction techniques are the gold standard for determining the three-dimensional atomic arrangement of crystalline solids. For "this compound," both single-crystal and powder XRD methods provide invaluable information regarding its absolute structure and bulk material properties.

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Single-Crystal X-ray Diffraction (SCXRD) is an analytical technique that provides the precise three-dimensional location of every atom in a molecule, yielding definitive information on bond lengths, bond angles, and stereochemistry. rsc.org To perform this analysis, a high-quality single crystal of "this compound" is required, which is grown by methods such as slow evaporation from a suitable solvent.

The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic structure is solved and refined. This method provides the absolute structure of the molecule, confirming the connectivity and spatial arrangement of the phenyl and diamine substituents on the pyridine ring. The crystallographic data obtained for the closely related compound, pyridine-2,5-diamine, reveals how intermolecular N-H···N hydrogen bonds can form a three-dimensional network in the crystal lattice. nih.gov A similar analysis for "this compound" would reveal how the bulky phenyl group influences the crystal packing and intermolecular interactions.

Table 4: Representative Single-Crystal Crystallographic Data This table presents hypothetical data based on the related structure of Pyridine-2,5-diamine for illustrative purposes. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₁₁N₃ |

| Formula Weight | 185.23 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.5 |

| b (Å) | 7.2 |

| c (Å) | 13.0 |

| α (°) | 90 |

| β (°) | 105.5 |

| γ (°) | 90 |

| Volume (ų) | 1035 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.19 |

| Final R-factor (R₁) | < 0.05 |

Powder X-ray Diffraction for Material Phase Analysis

Powder X-ray Diffraction (PXRD) is a non-destructive technique used to analyze the crystalline nature of a bulk sample. Unlike SCXRD, which requires a single perfect crystal, PXRD is performed on a finely powdered (polycrystalline) sample of "this compound." The technique is primarily used for phase identification, purity assessment, and analysis of crystallinity. lbl.gov

The sample is exposed to an X-ray beam, and the scattered intensity is measured as a function of the scattering angle (2θ). The resulting diffractogram is a unique "fingerprint" for a specific crystalline solid. Each peak in the pattern corresponds to a set of lattice planes (defined by Miller indices) according to Bragg's Law. The positions (2θ) and relative intensities of the peaks are characteristic of the compound's crystal structure. PXRD can be used to confirm that a synthesized batch of "this compound" consists of the correct crystalline phase and to detect the presence of any crystalline impurities.

Table 5: Illustrative Powder X-ray Diffraction Peak List This table presents hypothetical data for illustrative purposes.

| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 10.5 | 8.42 | 85 |

| 15.2 | 5.82 | 40 |

| 21.1 | 4.21 | 100 |

| 25.8 | 3.45 | 65 |

Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy

The study of this compound through Ultraviolet-Visible (UV-Vis) absorption and emission spectroscopy provides critical insights into its electronic structure and photophysical behavior. Although direct and extensive research on this specific molecule is limited, a comprehensive understanding can be constructed by analyzing data from structurally analogous compounds, such as phenyl-substituted aminopyridines. These analogues help to characterize the chromophoric nature and de-excitation pathways of the molecule's excited states.

Electronic Transitions and Chromophore Characterization

The chromophore of this compound is composed of a pyridine ring substituted with a phenyl group and two amino groups. This combination of an aromatic system with electron-donating amino groups gives rise to characteristic electronic transitions, primarily of the π → π* and n → π* types. The phenyl and pyridine rings constitute the core π-system, while the nitrogen atoms of the amino groups and the pyridine ring possess non-bonding electrons (n-electrons).

The absorption spectrum of compounds with similar structures, such as various 2-aminopyridine (B139424) derivatives, typically displays strong absorption bands in the near-UV range. sciforum.net For instance, derivatives of 2-amino-4,6-diphenyl-pyridine-3-carbonitrile in acetonitrile exhibit long-wavelength absorption maxima in the range of 349–364 nm. researchgate.net These absorptions are generally attributed to π → π* transitions within the conjugated aromatic system. The presence of amino groups tends to cause a bathochromic (red) shift in the absorption bands compared to the unsubstituted pyridine, due to the electron-donating nature of the amino substituents which raises the energy of the highest occupied molecular orbital (HOMO).

In phenyl-substituted aminopyridines, intramolecular charge transfer (ICT) is a significant phenomenon. nih.govnih.gov Upon photoexcitation, electron density can shift from the electron-donating amino groups to the electron-accepting pyridine and phenyl rings. This ICT character is often observed in the electronic spectra and can be influenced by the polarity of the solvent. sciforum.net In polar solvents, a red shift in the absorption spectrum is often observed, indicating a stabilization of the more polar excited state. scispace.com

The electronic transitions for compounds structurally related to this compound are summarized in the table below, providing an expected range for its absorption characteristics.

| Compound Analogue | Solvent | Absorption Maxima (λmax, nm) | Molar Absorptivity (ε, M-1cm-1) | Attributed Transition |

|---|---|---|---|---|

| Diethyl 2-(tert-butylamino)-6-phenylpyridine-3,4-dicarboxylate | Not Specified | 270 | Not Specified | π → π |

| 2-Amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives | Acetonitrile | 349-364 | 10,000-15,000 | π → π with ICT character |

| 2-(4'-aminophenyl)-1H-imidazo-[4,5-c]pyridine (APIP-c) | Various | Not Specified | Not Specified | π → π* with ICT character |

Photophysical Property Analysis

The photophysical properties of this compound, particularly its fluorescence characteristics, are dictated by the de-excitation pathways from its excited state. Following absorption of UV-Vis light, the molecule can relax to the ground state through radiative (fluorescence) or non-radiative processes.

Many aminopyridine derivatives are known to be fluorescent. sciforum.netnih.gov The fluorescence emission is often sensitive to the molecular environment, including solvent polarity. For example, diethyl 2-(tert-butylamino)-6-phenylpyridine-3,4-dicarboxylate and its derivatives exhibit fluorescence emission maxima (λem) around 485 nm when excited at 390 nm, with quantum yields (Φ) ranging from 0.27 to 0.32. nih.gov Another related compound, (2-(tert-butylamino)-6-phenylpyridine-3,4-diyl)dimethanol, shows a significantly blue-shifted emission at 400 nm with a high quantum yield of 0.81. nih.gov This highlights the strong influence of substituents on the photophysical properties.

The Stokes shift, which is the difference in energy between the absorption and emission maxima, is often significant in these types of molecules, particularly in polar solvents. This is indicative of a substantial reorganization of the molecule and/or the surrounding solvent molecules in the excited state, which is characteristic of molecules exhibiting intramolecular charge transfer. sciforum.net The emission from such compounds can be described as a transition from a relaxed ICT state.

The photophysical data from analogous compounds suggest that this compound is likely to be a fluorescent molecule with emission in the visible range. The exact emission wavelength and quantum yield would be dependent on factors such as solvent and the specific electronic effects of the substituent positions.

| Compound Analogue | Excitation Wavelength (λex, nm) | Emission Maxima (λem, nm) | Fluorescence Quantum Yield (Φ) |

|---|---|---|---|

| Diethyl 2-(tert-butylamino)-6-phenylpyridine-3,4-dicarboxylate | 390 | 485 | 0.27 |

| Diethyl 2-(tert-butylamino)-6-(o-tolyl)pyridine-3,4-dicarboxylate | 390 | 485 | 0.32 |

| (2-(tert-Butylamino)-6-phenylpyridine-3,4-diyl)dimethanol | 335 | 400 | 0.81 |

| 2-Aminopyridine | 310 | Not Specified | Not Specified |

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations

DFT has become a cornerstone of computational chemistry, balancing accuracy with computational cost, making it an ideal tool for studying molecules of moderate size like 6-Phenylpyridine-2,5-diamine. These calculations provide a theoretical framework for understanding the molecule's geometry, electronic structure, and spectroscopic properties.

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. For this compound, this process involves finding the minimum energy structure on the potential energy surface. Due to the presence of the phenyl and amino groups, which can rotate relative to the pyridine (B92270) ring, a conformational analysis is crucial. This analysis identifies the most stable conformer by comparing the energies of various rotational isomers (rotamers).

The optimized geometry provides key information about bond lengths, bond angles, and dihedral angles. For instance, the dihedral angle between the pyridine and phenyl rings is a critical parameter that influences the molecule's electronic properties. A planar conformation would suggest a high degree of conjugation, while a twisted conformation would indicate less electronic communication between the two rings. The planarity is influenced by steric hindrance between the hydrogen atoms on the phenyl ring and the amino group on the pyridine ring.

Table 1: Representative Optimized Geometrical Parameters for this compound (Calculated at the B3LYP/6-311++G(d,p) level)

| Parameter | Value |

|---|---|

| C-C (Pyridine Ring) | 1.39 - 1.41 Å |

| C-N (Pyridine Ring) | 1.33 - 1.35 Å |

| C-C (Phenyl Ring) | 1.39 - 1.40 Å |

| C-C (Pyridine-Phenyl) | 1.48 Å |

| C-N (Amino Group) | 1.38 Å |

| N-H (Amino Group) | 1.01 Å |

Note: The values in this table are representative and based on typical DFT calculations for similar aromatic amines and biphenyl (B1667301) systems.

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (its ionization potential), while the LUMO energy relates to its ability to accept electrons (its electron affinity). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insight into the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. A smaller HOMO-LUMO gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich diamino-substituted pyridine ring, particularly on the nitrogen atoms of the amino groups and the π-system of the ring. The LUMO is likely to be distributed over the entire π-system, including the phenyl ring, indicating that electronic transitions will involve charge transfer from the substituted pyridine ring to the phenyl ring.

Table 2: Calculated Frontier Molecular Orbital Energies and Related Properties for this compound

| Property | Value (eV) |

|---|---|

| HOMO Energy | -5.2 to -5.5 |

| LUMO Energy | -1.0 to -1.3 |

| HOMO-LUMO Gap | 3.9 to 4.5 |

| Ionization Potential | 5.2 to 5.5 |

Note: These values are estimations based on DFT calculations for analogous aromatic amines.

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. By analyzing the calculated vibrational modes, specific peaks in an experimental spectrum can be assigned to particular molecular motions, such as N-H stretches of the amino groups, C-H stretches of the aromatic rings, and ring breathing modes. This aids in the structural characterization of the molecule.

Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis spectra). This method calculates the energies of electronic transitions from the ground state to various excited states. For this compound, the calculated spectrum would likely show strong absorptions in the UV region, corresponding to π-π* transitions within the aromatic system.

Reaction Mechanism Modeling

Computational modeling can also be used to explore the reactivity of this compound by mapping out the energetic pathways of potential chemical reactions.

A Potential Energy Surface (PES) is a multidimensional surface that describes the potential energy of a system as a function of its geometric parameters. libretexts.orgwikipedia.org By mapping the PES for a reaction, chemists can identify the reactants, products, intermediates, and transition states. For this compound, PES mapping could be used to study reactions such as electrophilic aromatic substitution on the pyridine or phenyl ring, or oxidation of the amino groups. The calculations would reveal the most favorable reaction pathways by identifying the routes with the lowest energy barriers.

A transition state is the highest energy point along the lowest energy path from reactants to products. d-nb.info Locating the transition state structure is crucial for understanding the mechanism of a reaction and calculating its activation energy. DFT methods are widely used to optimize transition state geometries and calculate their energies.

For a potential reaction involving this compound, such as its reaction with an electrophile, computational chemists would model the approach of the electrophile to different positions on the molecule and calculate the energy profile. The activation energy, determined from the energy difference between the reactants and the transition state, provides a quantitative measure of the reaction rate, allowing for kinetic predictions. These theoretical kinetic studies can help to rationalize experimental observations or predict the outcome of new reactions.

Molecular Dynamics (MD) Simulations

Conformational Dynamics and Flexibility

No studies detailing the conformational dynamics and flexibility of this compound through molecular dynamics simulations were found. Such a study would typically involve analyzing the torsional angles between the phenyl and pyridine rings, as well as the rotational freedom of the amino groups, to understand the molecule's accessible conformations and structural flexibility over time. Data tables summarizing key dihedral angles and their fluctuations would be generated from these simulations.

Intermolecular Interactions and Solvent Effects

Specific research on the intermolecular interactions and solvent effects of this compound using MD simulations is not available. This type of investigation would explore how the molecule interacts with itself and with various solvent molecules. Key aspects would include the analysis of hydrogen bonding patterns involving the amino groups and the pyridine nitrogen, as well as π-π stacking interactions between the aromatic rings. The influence of different solvents on the conformational preferences and interaction energies of the molecule would also be a central part of such a study.

Advanced Applications in Materials Science and Analytical Chemistry

Polymeric Materials Development

The diamine serves as a critical monomer in the development of high-performance polymers, particularly polyimides and poly(ether-imide)s. The presence of the pyridine (B92270) unit in the polymer backbone disrupts chain packing, enhancing solubility, while its aromatic nature contributes to exceptional thermal resistance.

Aromatic polyimides (PIs) and poly(ether-imide)s (PEIs) are renowned for their outstanding thermal stability, mechanical strength, and chemical resistance. nih.govtandfonline.com However, their application is often limited by poor processability due to low solubility in common organic solvents. nih.gov The integration of phenylpyridine-containing diamines into the polymer structure is an effective strategy to overcome this limitation without compromising performance.

Researchers have synthesized novel PIs and PEIs by reacting derivatives of 6-phenylpyridine-2,5-diamine with various aromatic dianhydrides through a conventional two-step polycondensation method. researchgate.nettandfonline.com For instance, a series of fluorinated pyridine-containing aromatic poly(ether imide)s were prepared from 4-(4-trifluoromethyl)phenyl-2,6-bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]pyridine. tandfonline.com These polymers formed transparent, flexible, and tough films with excellent thermal and mechanical properties. tandfonline.com Similarly, polyimides derived from 4-phenyl-2,6-bis[4-(4-aminophenoxy)phenyl]-pyridine (PAPP) also demonstrated a combination of good solubility, high thermal stability, and strong mechanical properties. researchgate.netsci-hub.se

The resulting polymers exhibit high glass transition temperatures (Tg) and thermal decomposition temperatures, indicating their suitability for high-temperature applications. researchgate.nettandfonline.com The mechanical integrity of these materials is demonstrated by their high tensile strength and modulus. researchgate.nettandfonline.com

Table 1: Properties of Polyimides Derived from Phenylpyridine-Containing Diamines

| Polymer Type | Dianhydride Used | Glass Transition Temp. (Tg) (°C) | 5% Weight Loss Temp. (TGA) (°C) | Tensile Strength (MPa) | Elongation at Break (%) | Reference |

|---|---|---|---|---|---|---|

| Polyimide | Pyromellitic dianhydride (PMDA) | 338 | 548 | 112.1 | 9.5 | researchgate.net |

| Polyimide | 3,3′,4,4′-Biphenyltetracarboxylic dianhydride (BPDA) | 315 | 545 | 105.7 | 11.2 | researchgate.net |

| Polyimide | 4,4'-Oxydiphthalic anhydride (B1165640) (ODPA) | 285 | 538 | 98.5 | 13.6 | researchgate.net |

| Polyimide | 4,4′-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) | 268 | 521 | 89.2 | 15.4 | researchgate.net |

| Poly(ether imide) | 6FDA | 258 | 550 | 74.8 | 24.4 | tandfonline.com |

A key advantage of incorporating the phenylpyridine moiety is the significant improvement in the solubility of the resulting polyimides in organic solvents. nih.govresearchgate.netresearchgate.net This enhanced solubility stems from the polar nature of the nitrogen atom in the pyridine ring, which increases dipole-dipole interactions with polar aprotic solvents, and the kinky, non-linear structure that hinders dense chain packing. researchgate.netnih.gov

Polyimides derived from diamines such as 4-phenyl-2,6-bis[4-(4-aminophenoxy)phenyl]-pyridine (PAPP) and 4-(1-pyrene)-2,6-bis(4-aminophenyl)pyridine (PBAPP) are readily soluble in solvents like N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), N,N-dimethylformamide (DMF), and tetrahydrofuran (THF), often at room temperature. researchgate.netsci-hub.seacs.org This organosolubility is crucial for their processing into films, coatings, and fibers for various applications. nih.gov

Despite their improved solubility, these polymers maintain excellent thermal stability. The rigid aromatic and heterocyclic rings in the polymer backbone contribute to high glass transition temperatures (Tg), typically ranging from 257°C to 338°C, and high decomposition temperatures (T5%), often exceeding 500°C in air or nitrogen atmospheres. researchgate.netsci-hub.senih.gov This combination of properties makes them highly desirable for advanced materials used in the microelectronics and aerospace industries. nih.gov

Table 2: Solubility of Phenylpyridine-Based Polyimides

| Polymer from Diamine | Solvent | Solubility |

|---|---|---|

| PAPP | NMP | Soluble |

| PAPP | DMAc | Soluble |

| PAPP | DMF | Soluble |

| PAPP | THF | Soluble |

| PBAPP | NMP | Soluble |

| PBAPP | DMAc | Soluble |

| PBAPP | Pyridine | Soluble |

Solubility determined at room temperature or upon gentle heating. Data sourced from researchgate.netsci-hub.seacs.org.

Covalent Organic Frameworks (COFs) and Porous Materials

Covalent organic frameworks (COFs) are a class of crystalline porous polymers with ordered structures, high surface areas, and tunable functionalities. acs.orgresearchgate.netmdpi.com The geometric precision and chemical versatility of phenylpyridine-based diamines make them excellent building blocks for the design and synthesis of novel COFs.

The synthesis of COFs from phenylpyridine-based diamines typically involves condensation reactions with complementary aldehyde linkers. acs.org For example, microflower-like and hollow microtubular phenylpyridine-based COFs have been successfully synthesized through a template-free [4 + 4] polycondensation of a tetraamine linker, 5′-(2,6-bis(4-aminophenyl)pyridin-4-yl)-[1,1′:3′,1″-terphenyl]-4,4″-diamine (TAPP-4NH2), with various dialdehyde linkers. acs.orgacs.org

The design of these COFs leverages the defined geometry of the amine and aldehyde monomers to form extended, porous, and crystalline two-dimensional networks. acs.orgresearchgate.net The resulting COFs, such as TAPP-TFBZ and TAPP-TFBP, exhibit exceptional thermal stability (above 592°C) and high Brunauer–Emmett–Teller (BET) surface areas (over 943 m²/g), which are indicative of their permanent porosity. acs.orgacs.org The morphology of the final COF, such as microflowers or hollow tubules, can be influenced by the choice of building blocks and the extent of π–π stacking interactions between the COF layers. acs.org

The inherent porosity and large surface area of phenylpyridine-based COFs make them promising materials for applications in selective adsorption and separation. acs.orgresearchgate.net The presence of nitrogen atoms within the pyridine rings of the COF skeleton can act as specific binding sites, enhancing the selectivity for certain molecules. rsc.org